

An In-depth Technical Guide to Flavoxanthin: Properties, Protocols, and Signaling Pathways

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavoxanthin, a naturally occurring xanthophyll, is a carotenoid pigment found in a variety of plants. This technical guide provides a comprehensive overview of its core chemical and physical properties, including its CAS number and molecular weight. It details established experimental protocols for the extraction and quantification of Flavoxanthin from plant matrices. Furthermore, this guide elucidates the known signaling pathways through which Flavoxanthin exerts its biological effects, with a particular focus on its emerging role in cancer metabolism and its broader antioxidant and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Chemical and Physical Properties

Flavoxanthin is a tetraterpenoid belonging to the xanthophyll subclass of carotenoids. Its structure is characterized by the presence of hydroxyl groups and an epoxide group, which impart distinct chemical properties. There has been some discrepancy in the literature regarding its precise chemical identifiers; however, the consensus in major chemical databases points to the following specifications.

Table 1: Core Chemical and Physical Properties of Flavoxanthin



Property	Value	Citat
CAS Number	512-29-8	_
Molecular Formula	C40H56O3	_
Molecular Weight	584.87 g/mol	_
Appearance	Golden-yellow prisms	_
Melting Point	184 °C	_
Solubility	Freely soluble in chloroform, benzene, and acetone. Less soluble in methanol and ethanol. Almost insoluble in petroleum ether.	_
UV-Vis Absorption Maxima (in Chloroform)	430 nm, 459 nm	-

Natural Occurrence

Flavoxanthin is found in small quantities in a variety of yellow-orange plants, vegetables, and flowers. It contributes to the coloration of these plant parts and is involved in photoprotection. Notable natural sources include:

- Flowers: Dandelion (Taraxacum officinale), Buttercup (Ranunculus acris)
- Fruits and Vegetables: While less predominant than other carotenoids, traces can be found in some yellow and orange produce.

Experimental Protocols Extraction of Flavoxanthin from Plant Material

The extraction of **Flavoxanthin**, being a lipophilic molecule, is typically achieved using organic solvents. The following is a generalized protocol that can be adapted based on the specific plant matrix.

Objective: To extract total carotenoids, including **Flavoxanthin**, from a plant sample.



Materials:

- Fresh or freeze-dried plant material
- Mortar and pestle
- Liquid nitrogen
- Acetone (HPLC grade) containing 0.1% Butylated hydroxytoluene (BHT) as an antioxidant
- Dichloromethane or a mixture of hexane and ethyl acetate
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Centrifuge

Procedure:

- Sample Preparation: Weigh a known amount of fresh or freeze-dried plant material. For fresh tissue, immediately freeze in liquid nitrogen to halt enzymatic activity.
- Homogenization: Grind the frozen plant material to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.
- Extraction: Add cold acetone (with BHT) to the powdered sample and continue grinding to form a paste. Transfer the paste to a centrifuge tube. Repeat the extraction on the residue with fresh acetone until the residue is colorless.
- Centrifugation: Centrifuge the pooled acetone extracts to pellet any solid debris.
- Partitioning: Transfer the supernatant to a separatory funnel. Add dichloromethane (or hexane:ethyl acetate) and a saturated NaCl solution to the acetone extract. The NaCl helps to break the emulsion and partition the lipophilic carotenoids into the organic phase.



- Washing: Gently shake the separatory funnel and allow the layers to separate. Discard the lower aqueous layer. Wash the organic phase with distilled water to remove any residual acetone and salts.
- Drying: Dry the organic phase by passing it through a column of anhydrous sodium sulfate.
- Concentration: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Storage: Redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., HPLC mobile phase) and store at -20°C or lower in the dark until analysis.



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Caption: A generalized workflow for the extraction and analysis of **Flavoxanthin**.

Quantification of Flavoxanthin by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column is the most common method for the separation and quantification of carotenoids.

Objective: To separate and quantify **Flavoxanthin** in a carotenoid extract.

Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).



- Mobile Phase: A gradient elution is typically used. A common system involves a gradient of methanol, methyl-tert-butyl ether (MTBE), and water. The exact gradient profile should be optimized for the specific column and sample matrix.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection: Monitoring at the absorption maxima of Flavoxanthin (around 430 nm and 459 nm). A PDA detector allows for the acquisition of the full UV-Vis spectrum for peak identification.
- Standard: A pure standard of **Flavoxanthin** is required for identification (based on retention time and spectral matching) and for the creation of a calibration curve for quantification.

Procedure:

- Calibration: Prepare a series of standard solutions of Flavoxanthin of known concentrations.
 Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
- Sample Analysis: Inject a known volume of the redissolved carotenoid extract into the HPLC system.
- Identification: Identify the **Flavoxanthin** peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the pure standard.
- Quantification: Determine the peak area of **Flavoxanthin** in the sample chromatogram. Use the calibration curve to calculate the concentration of **Flavoxanthin** in the injected sample.
- Final Calculation: Based on the initial weight of the plant material and the final volume of the extract, calculate the concentration of **Flavoxanthin** in the original sample (e.g., in μg/g of dry weight).

Signaling Pathways and Biological Activities

Flavoxanthin, like other carotenoids, is recognized for its antioxidant properties. Recent research has also begun to uncover its role in modulating specific cellular signaling pathways,



particularly in the context of cancer and inflammation.

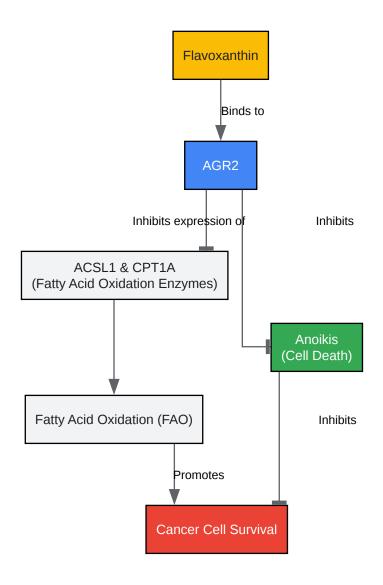
Modulation of Fatty Acid Oxidation in Lung Adenocarcinoma

A significant finding has been the identification of **Flavoxanthin** as a binder to Anterior Gradient 2 (AGR2), a protein overexpressed in some cancers.[1] This interaction has been shown to inhibit fatty acid oxidation (FAO) and promote anoikis (a form of programmed cell death) in lung adenocarcinoma cells.[1]

The proposed mechanism involves:

- Binding to AGR2: Flavoxanthin directly interacts with the AGR2 protein.[1]
- Inhibition of FAO: This binding event leads to a downstream reduction in the expression of key enzymes involved in fatty acid oxidation, such as Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) and Carnitine Palmitoyltransferase 1A (CPT1A).[1]
- Promotion of Anoikis: The inhibition of FAO, a crucial energy source for cancer cells, contributes to the induction of anoikis, thereby suppressing cancer cell survival and proliferation.[1]





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Caption: Flavoxanthin's role in modulating fatty acid oxidation and anoikis.

Antioxidant and Anti-inflammatory Signaling

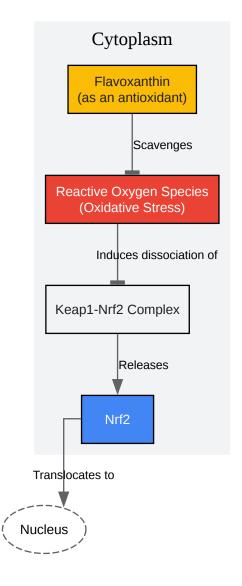
As a carotenoid and flavonoid-related structure, **Flavoxanthin** is presumed to share mechanisms common to these classes of compounds in mitigating oxidative stress and inflammation. These pathways are crucial in the prevention and management of various chronic diseases.

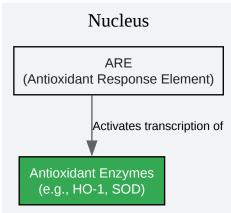
a) Nrf2/Keap1 Antioxidant Response Pathway:

The Nrf2-Keap1 pathway is a primary regulator of cellular antioxidant defenses. Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the



nucleus to activate the transcription of antioxidant response element (ARE)-containing genes. Many flavonoids and carotenoids are known to activate this pathway.





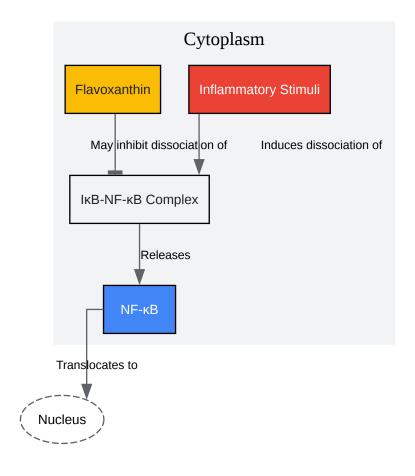


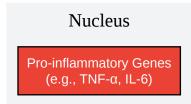
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Caption: The Nrf2/Keap1 antioxidant response pathway potentially modulated by **Flavoxanthin**.

b) NF-kB Inflammatory Pathway:

The NF-κB (Nuclear Factor kappa B) pathway is a central mediator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Flavonoids are well-documented inhibitors of the NF-κB pathway.





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Caption: The NF-kB inflammatory pathway and potential inhibition by Flavoxanthin.

Conclusion

Flavoxanthin is a xanthophyll with well-defined chemical properties and significant, though not yet fully explored, biological potential. Its role in modulating fatty acid metabolism in cancer cells opens new avenues for therapeutic research. Furthermore, its inherent antioxidant and likely anti-inflammatory properties, mediated through key cellular signaling pathways, underscore its potential as a valuable compound in drug development and nutritional science. The experimental protocols provided herein offer a foundation for researchers to further investigate the occurrence, and biological activities of this intriguing natural product.

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References

- 1. Flavoxanthin Binds to AGR2 to Mediate Fatty Acid Oxidation and Reinforce Anoikis in Lung Adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
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